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Compound of Interest

Compound Name: 2-Iodo-4-thiazolecarboxylic acid

CAS No.: 944275-17-6

Cat. No.: B1611809 Get Quote

Executive Summary
The 2-substituted thiazole-4-carboxylic acid scaffold represents a privileged structure in

medicinal chemistry, distinct from its 5-carboxylic acid isomer (found in drugs like Febuxostat).

Its unique vector orientation of the carboxylic acid relative to the C2-substituent allows for

specific electrostatic interactions within enzyme active sites, particularly in metalloenzymes and

GPCRs. This guide provides a rigorous technical analysis of the scaffold's synthesis, structural

properties, and application in modern drug discovery, designed for bench scientists and project

leads.

Structural Significance & Chemical Architecture
The "Vector" Advantage
Unlike the 2,5-substituted system, where substituents are roughly linear (180°), the 2,4-

substituted thiazole presents a "bent" topography (approx. 148°). This geometry is critical for:

Bidentate Chelation: The nitrogen (

) and the carboxylate oxygen can form cooperative binding motifs with metal ions (e.g.,

in metalloproteases).
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Bioisosterism: The scaffold serves as a rigid bioisostere for cis-amide bonds or ortho-

substituted aromatics, locking pharmacophores in bioactive conformations.

Electronic Properties
The thiazole ring is

-electron excessive but acts as an electron sink at the C2 position.

C2 Position: Highly susceptible to nucleophilic attack if a leaving group is present, but in this

context, it usually hosts an aryl or amino group to engage in

-

stacking or hydrogen bonding.

C4 Position: The carboxylic acid at C4 is electronically coupled to the ring nitrogen, affecting

the

. The acidity of the 4-COOH (typically

3.0–3.5) is generally higher than benzoic acid due to the electron-withdrawing nature of the
thiazole

nitrogen.

Synthetic Methodologies
The construction of the 2-substituted thiazole-4-carboxylic acid core relies predominantly on the

Hantzsch Thiazole Synthesis. While established, "textbook" conditions often suffer from low

yields due to tar formation. Below is an optimized, field-validated approach.

Mechanistic Pathway (Hantzsch Synthesis)
The reaction involves the condensation of a thioamide (or thiourea) with an

-halo-keto ester (typically ethyl bromopyruvate).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thioamide
(Nucleophile)

Thioimidate
Intermediate

S-Alkylation
(SN2)

Ethyl Bromopyruvate
(Electrophile)

Hydroxythiazoline
(Unstable)

N-Cyclization Thiazole-4-carboxylate
(Aromatic)

Dehydration
(-H2O)

Click to download full resolution via product page

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis targeting the 4-carboxylate core.

Validated Experimental Protocol
Target: Synthesis of 2-Phenylthiazole-4-carboxylic acid. Scale: 10 mmol.

Step 1: Cyclization to Ethyl Ester
Reagents: Thiobenzamide (1.37 g, 10 mmol), Ethyl bromopyruvate (1.95 g, 10 mmol).

Solvent: Absolute Ethanol (20 mL). Expert Note: Avoid water to prevent hydrolysis of the

bromopyruvate.

Procedure:

Dissolve thiobenzamide in ethanol in a round-bottom flask.

Add ethyl bromopyruvate dropwise at room temperature. Caution: Exothermic.

Heat to reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Workup: Cool to

. The hydrobromide salt of the ester may precipitate.[1] If not, neutralize with saturated

to pH 8. Extract with EtOAc (

mL), dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Water or flash chromatography.
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Step 2: Hydrolysis to Acid
Reagents: Ethyl 2-phenylthiazole-4-carboxylate (from Step 1), LiOH (2.0 eq).

Solvent: THF:Water (3:1).

Procedure:

Dissolve ester in THF/Water. Add LiOH.

Stir at RT for 4 hours.

Critical Step: Acidify carefully with 1M HCl to pH 3–4. The free acid will precipitate as a

white solid.

Filter, wash with cold water, and dry under vacuum (

).

Medicinal Chemistry Applications (SAR)
The 2-substituted thiazole-4-carboxylic acid scaffold has demonstrated potency across multiple

therapeutic areas.

Xanthine Oxidase (XO) Inhibition
While Febuxostat (a 2-arylthiazole-5-carboxylic acid) is a standard gout drug, recent studies

have explored the 4-carboxylic acid isomers.

Mechanism: The carboxylic acid anchors to the Molybdenum center or Arg880 in the XO

active site.

SAR Insight: 2-Phenyl derivatives with hydrophobic substituents (e.g., 4-isobutoxy) on the

phenyl ring show nanomolar potency.

Key Compound: 2-(4-isobutoxyphenyl)thiazole-4-carboxylic acid (

nM).
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Antimicrobial & Antifungal Agents[2][3][4][5]
Target: CYP51 (Lanosterol 14

-demethylase).

Modifications: The carboxylic acid is often converted to hydrazides or amides to access the

heme iron. However, the free acid serves as a crucial precursor for prodrugs.

Data: 2-Amino-4-carboxylic acid derivatives show MIC values

against C. albicans.
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Figure 2: Structure-Activity Relationship (SAR) decision tree for the thiazole-4-carboxylic acid

scaffold.

Quantitative Activity Data[5]
Table 1: Comparative Potency of Selected 2-Substituted Thiazole-4-Carboxylic Acids
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Compound
ID

R2
Substituent

R4 Group Target
Activity (

/ MIC)
Ref

Cmpd 8

4-

Isobutoxyphe

nyl

-COOH
Xanthine

Oxidase
48.6 nM [1]

Febuxostat

4-

Isobutoxyphe

nyl

-H (5-COOH

isomer)

Xanthine

Oxidase

1.8 nM

(Control)
[1]

SZ-C14
4-

Chlorophenyl

-CONHR

(Amide)
C. albicans 1–16 [2]

Ligand L2
4-Subst-

phenyl

-Piperazine

deriv.[2]

Breast

Cancer

Cytotoxic

(Qualitative)
[3]

Note: While Febuxostat (5-COOH) is more potent for XO, the 4-COOH scaffold offers a distinct

IP space and different solubility profiles.

Future Outlook & Emerging Trends
Fragment-Based Drug Design (FBDD): The low molecular weight of 2-amino-thiazole-4-

carboxylic acid (MW ~144) makes it an ideal "fragment" for crystallographic screening.

PROTAC Linkers: The rigidity of the thiazole ring is being explored as a non-rotatable linker

in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to

flexible alkyl chains.

Green Synthesis: Shift towards aqueous-phase Hantzsch synthesis using

-cyclodextrin additives to eliminate volatile organic solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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